molecular formula C16H21NO3 B11843424 [(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate

[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate

Cat. No.: B11843424
M. Wt: 275.34 g/mol
InChI Key: CXHJMQKSKGYJRJ-IJEWVQPXSA-N
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Description

[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic octane ring with a hydroxy group and a phenylacetate moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the hydroxy group: This step often involves selective hydroxylation using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the phenylacetate moiety: This can be done through esterification reactions, where the hydroxy group reacts with phenylacetic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for hydroxylation and esterification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The phenylacetate moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Sodium methoxide (NaOMe), methanol as solvent, reflux conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenylacetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to changes in cellular pathways and processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate is unique due to its bicyclic structure and the presence of both hydroxy and phenylacetate groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate

InChI

InChI=1S/C16H21NO3/c1-17-13-7-8-16(17,19)11-14(10-13)20-15(18)9-12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3/t13-,14+,16-/m1/s1

InChI Key

CXHJMQKSKGYJRJ-IJEWVQPXSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@]1(C[C@H](C2)OC(=O)CC3=CC=CC=C3)O

Canonical SMILES

CN1C2CCC1(CC(C2)OC(=O)CC3=CC=CC=C3)O

Origin of Product

United States

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